molecular formula C14H15NO3S B239426 N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide

N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide

Cat. No. B239426
M. Wt: 277.34 g/mol
InChI Key: HTMGZTNPIIFNJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide, also known as HDMS, is a chemical compound that has been studied extensively for its potential use in various scientific research applications. This compound belongs to the family of sulfonamides, which are known for their antibacterial and antitumor properties. In

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. Specifically, N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide exhibits anti-inflammatory and antioxidant properties, which may be attributed to its ability to inhibit COX-2 activity. Additionally, N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential use as an antitumor agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide in lab experiments is its relatively simple synthesis method. However, one limitation is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the study of N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide, including its use as a fluorescent probe for the detection of other metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide and its potential use in the treatment of inflammatory diseases and cancer. Furthermore, the development of new synthesis methods for N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide may lead to improved properties and increased potential for scientific research applications.

Synthesis Methods

The synthesis of N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide can be achieved through several methods, including the reaction of 3,4-dimethylbenzenesulfonyl chloride with 3-hydroxyaniline in the presence of a base. This reaction results in the formation of N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide as a white crystalline solid with a melting point of 205-207°C.

Scientific Research Applications

N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide has been studied for its potential use in various scientific research applications, including its use as a fluorescent probe for the detection of zinc ions in biological systems. Additionally, N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

Product Name

N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C14H15NO3S/c1-10-6-7-14(8-11(10)2)19(17,18)15-12-4-3-5-13(16)9-12/h3-9,15-16H,1-2H3

InChI Key

HTMGZTNPIIFNJH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)O)C

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)O)C

Origin of Product

United States

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